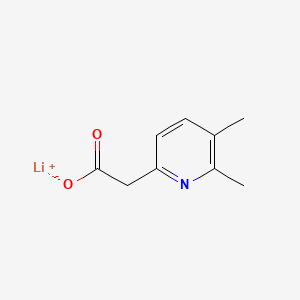
Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate is an organolithium compound with the molecular formula C9H10LiNO2. This compound features a lithium ion coordinated to a 2-(5,6-dimethylpyridin-2-yl)acetate ligand. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilicity and ability to form carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate typically involves the reaction of 2-(5,6-dimethylpyridin-2-yl)acetic acid with a lithium base such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation.
化学反应分析
Types of Reactions
Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The lithium ion acts as a strong nucleophile, attacking electrophilic centers in other molecules.
Substitution Reactions: The compound can participate in substitution reactions where the lithium ion is replaced by other cations.
Coordination Reactions: The acetate ligand can coordinate with transition metals to form complex structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as alkyl halides, carbonyl compounds, and epoxides. Reactions are typically carried out in aprotic solvents like THF or diethyl ether under an inert atmosphere.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to carbonyl compounds can yield alcohols, while substitution reactions with alkyl halides can produce new carbon-carbon bonds.
科学研究应用
Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds.
Coordination Chemistry: Employed in the synthesis of metal-organic frameworks and coordination complexes.
Pharmaceutical Research: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Material Science: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate involves the lithium ion acting as a strong nucleophile, attacking electrophilic centers in other molecules. The acetate ligand can also participate in coordination with transition metals, forming complex structures that can influence the reactivity and properties of the compound.
相似化合物的比较
Similar Compounds
Lithium(1+) 2-(3,4-dimethoxypyridin-2-yl)acetate: Similar structure but with methoxy groups instead of methyl groups.
Lithium(1+) 2-(3,5-dimethylpyridin-2-yl)acetate: Similar structure but with different positions of the methyl groups.
Uniqueness
Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate is unique due to the specific positioning of the methyl groups on the pyridine ring, which can influence its reactivity and coordination behavior. This compound’s specific structure allows for unique interactions in coordination chemistry and organic synthesis.
属性
分子式 |
C9H10LiNO2 |
|---|---|
分子量 |
171.1 g/mol |
IUPAC 名称 |
lithium;2-(5,6-dimethylpyridin-2-yl)acetate |
InChI |
InChI=1S/C9H11NO2.Li/c1-6-3-4-8(5-9(11)12)10-7(6)2;/h3-4H,5H2,1-2H3,(H,11,12);/q;+1/p-1 |
InChI 键 |
VHTOGAKLFPGYTJ-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CC1=C(N=C(C=C1)CC(=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


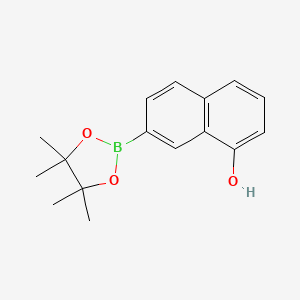
![4-(Trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene](/img/structure/B13467788.png)
![2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethanol](/img/structure/B13467791.png)
![tert-butyl N-{[1-(aminomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13467799.png)
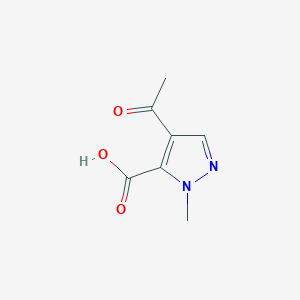
![rac-(3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B13467809.png)
![1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13467812.png)

![1-(2,6-Dioxopiperidin-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-5-carboxylic acid](/img/structure/B13467823.png)

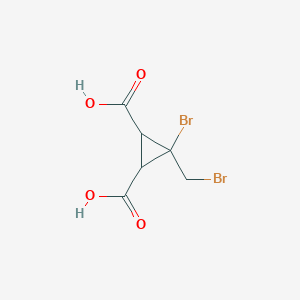
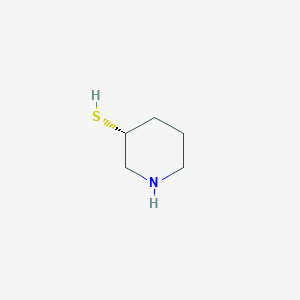
![3-[(2,2-Difluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13467862.png)

